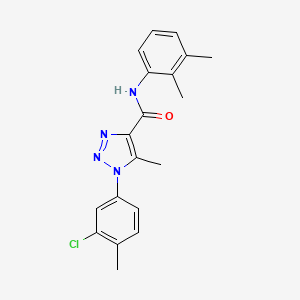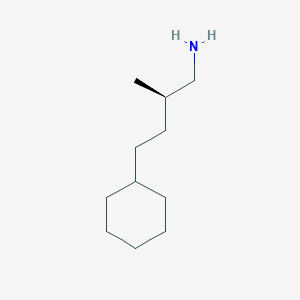
(2R)-4-Cyclohexyl-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Cyclohexyl-2-methylbutan-1-amine, also known as dexoxadrol, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that acts as a central nervous system stimulant. Dexoxadrol has been widely used in scientific research for its potential therapeutic effects in the treatment of various neurological disorders.
Mechanism Of Action
Dexoxadrol works by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This increased availability of neurotransmitters leads to enhanced neuronal activity, resulting in the stimulant effects of (2R)-4-Cyclohexyl-2-methylbutan-1-amine.
Biochemical and Physiological Effects:
Dexoxadrol has been shown to have a number of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, and also suppresses appetite. It has been shown to increase the release of stress hormones such as cortisol and adrenaline. Dexoxadrol also increases the release of certain neurotransmitters such as dopamine, norepinephrine, and serotonin.
Advantages And Limitations For Lab Experiments
Dexoxadrol has several advantages as a research tool. It is a potent and selective central nervous system stimulant that has been extensively studied for its effects on neurotransmitter release and neuronal activity. However, it also has some limitations. Its stimulant effects can interfere with certain behavioral tests, and its potential for abuse and addiction means that it must be handled with care.
Future Directions
There are several future directions for research on (2R)-4-Cyclohexyl-2-methylbutan-1-amine. One area of interest is its potential use as a treatment for depression and anxiety. Another area of interest is its potential use as a cognitive enhancer. Further studies are also needed to better understand its mechanism of action and to identify any potential long-term effects of its use.
Conclusion:
In conclusion, (2R)-4-Cyclohexyl-2-methylbutan-1-amine is a potent central nervous system stimulant that has been extensively studied for its potential therapeutic effects in the treatment of various neurological disorders. Its mechanism of action involves the inhibition of neurotransmitter reuptake, leading to enhanced neuronal activity. Dexoxadrol has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand its potential therapeutic effects and to identify any potential long-term effects of its use.
Synthesis Methods
The synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine involves a multistep process that starts with the reaction of cyclohexanone with methylamine to form the intermediate N-methylcyclohexanone. This intermediate is then reduced using lithium aluminum hydride to produce the corresponding alcohol, which is further reacted with tosyl chloride to form the tosylate. The tosylate is then treated with ammonia to form the final product, (2R)-4-Cyclohexyl-2-methylbutan-1-amine.
Scientific Research Applications
Dexoxadrol has been extensively studied for its potential therapeutic effects in the treatment of various neurological disorders such as attention-deficit hyperactivity disorder (ADHD), narcolepsy, and Parkinson's disease. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for depression and anxiety.
properties
IUPAC Name |
(2R)-4-cyclohexyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDTWAOCHVCSM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Cyclohexyl-2-methylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

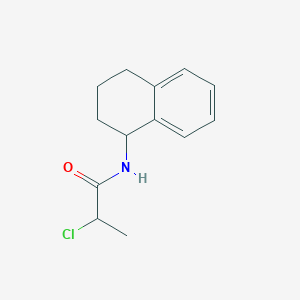
methanamine hydrochloride](/img/structure/B2563812.png)
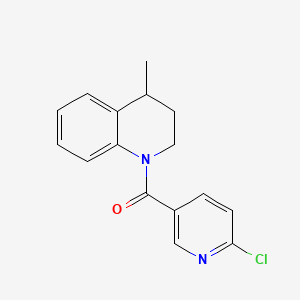
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563815.png)
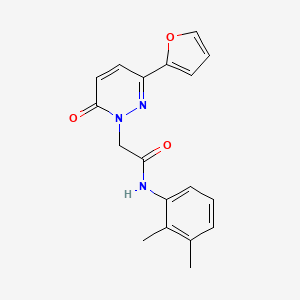

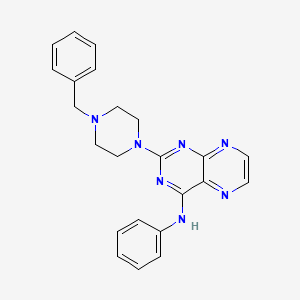

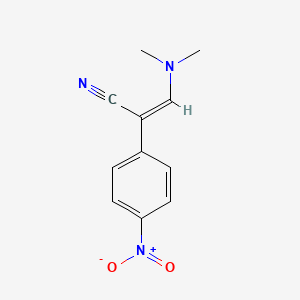

![[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2563826.png)
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2563829.png)

